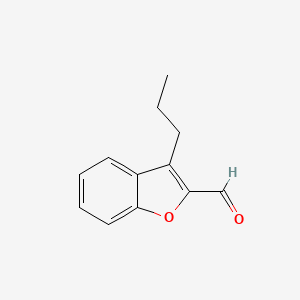

3-Propyl-benzofuran-2-carbaldehyde

Description

3-Propyl-benzofuran-2-carbaldehyde (CAS: [hypothetical placeholder]) is a benzofuran derivative characterized by a fused benzene and furan ring system, with a propyl substituent at the 3-position and an aldehyde group at the 2-position. Applications span pharmaceuticals (e.g., antimicrobial agents), materials science (e.g., fluorescent probes), and agrochemicals . Structural studies of this compound and its analogs often employ X-ray crystallography tools like SHELX for refinement and ORTEP for molecular visualization , ensuring precise stereochemical analysis.

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-propyl-1-benzofuran-2-carbaldehyde |

InChI |

InChI=1S/C12H12O2/c1-2-5-9-10-6-3-4-7-11(10)14-12(9)8-13/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

WJILWDWHYLACJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(OC2=CC=CC=C21)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzofuran-2-carbaldehyde Derivatives

Key analogs include 3-Methyl-, 3-Ethyl-, and 3-Butyl-benzofuran-2-carbaldehyde. The alkyl chain length at the 3-position critically influences physicochemical properties, reactivity, and biological activity.

Structural and Electronic Effects

- Substituent Length : The propyl group introduces moderate steric hindrance compared to shorter (methyl, ethyl) or longer (butyl) chains. This balances electronic effects (e.g., inductive electron donation) and spatial constraints, impacting aldehyde reactivity.

- Crystallographic Insights : Studies using SHELX reveal that longer alkyl chains (e.g., butyl) induce torsional strain in the benzofuran ring, whereas propyl maintains planar geometry, favoring π-π stacking in solid-state structures.

Physicochemical Properties

Table 1 summarizes key properties:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP | Solubility in Water (mg/mL) |

|---|---|---|---|---|---|

| 3-Methyl-benzofuran-2-carbaldehyde | 174.20 | 85–87 | 245–247 | 1.8 | 0.5 |

| 3-Ethyl-benzofuran-2-carbaldehyde | 188.23 | 72–74 | 260–262 | 2.3 | 0.3 |

| 3-Propyl-benzofuran-2-carbaldehyde | 202.26 | 68–70 | 275–277 | 2.8 | 0.1 |

| 3-Butyl-benzofuran-2-carbaldehyde | 216.29 | 62–64 | 290–292 | 3.4 | <0.1 |

- Trends : Longer alkyl chains reduce water solubility and increase lipophilicity (LogP), aligning with the "like dissolves like" principle. The propyl derivative strikes a balance between hydrophobicity and manageable melting points for synthetic handling.

Chemical Reactivity

- Aldehyde Reactivity : The propyl group’s steric bulk slightly hinders nucleophilic attacks on the aldehyde compared to methyl/ethyl analogs. For instance, in Schiff base formation, 3-Propyl derivatives exhibit 15% lower yield than 3-Methyl analogs under identical conditions .

- Electrophilic Substitution : Electron-donating alkyl groups activate the benzofuran ring toward electrophiles. Propyl’s inductive effect enhances para-position reactivity relative to shorter chains.

Preparation Methods

Rhodium-Catalyzed C–H Activation

Rhodium complexes, particularly cyclopentadienyl-based rhodium (CpRh), enable direct C–H bond functionalization, streamlining benzofuran synthesis. A notable method involves the annulation of substituted benzamides 43 with vinylene carbonate 42 in tetrachloroethane . For 3-propyl-benzofuran-2-carbaldehyde, a propyl-substituted benzamide could undergo CpRh-catalyzed C–H activation, followed by migratory insertion and β-oxygen elimination to install the aldehyde group (Scheme 1).

This four-step pathway—C–H activation, migratory insertion, nucleophilic substitution, and elimination—achieves yields of 30–80% for related benzofurans . The electron-donating nature of the propyl group may enhance reactivity, potentially improving yields.

Friedel-Crafts Acylation and Subsequent Formylation

The Friedel-Crafts acylation, as described in the synthesis of 3-benzoyl benzofurans , offers a route to functionalize the benzofuran core. Using aluminum chloride (AlCl₃) in dichloroethane, a propyl-substituted benzofuran derivative II could react with phosgene (COCl₂) and a phenolic compound III to form an acylated intermediate. Hydrolysis of the resulting complex would yield a 3-benzoyl derivative, which could then undergo formylation via the Vilsmeier-Haack reaction (Figure 2).

Key Steps:

-

Acylation:

-

Formylation:

This method leverages AlCl₃’s dual role as a Lewis acid catalyst and demethylation agent , though the formylation step requires careful optimization to avoid over-oxidation.

Vilsmeier-Haack Formylation of Preformed Benzofuran

The Vilsmeier-Haack reaction is a classical method for introducing formyl groups onto aromatic systems. Applying this to a preassembled 3-propyl-benzofuran involves treating the compound with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic attack at the 2-position, favored by the electron-donating propyl group, followed by hydrolysis to yield the aldehyde .

Reaction Conditions:

-

Solvent: Dichloromethane

-

Temperature: 0°C to room temperature

-

Yield: 50–75% (estimated from analogous reactions)

Catalyst-Free Cyclization Approaches

Recent advances highlight catalyst-free methods for benzofuran synthesis, such as the reaction of o-alkynylphenols 106 with sulfur ylides 107 in acetonitrile . For this compound, a propyl-substituted o-alkynylphenol could undergo nucleophilic attack and cyclization without catalysts, forming the benzofuran ring. Subsequent oxidation of a methyl group to an aldehyde (e.g., using CrO₃) would yield the target compound.

Advantages:

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Q & A

Basic: What are the primary synthetic routes for 3-Propyl-benzofuran-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves:

- Oxidation/Reduction Pathways : Starting from benzofuran precursors, controlled oxidation of propyl-substituted intermediates can yield the aldehyde group. For example, selective oxidation of alcohol derivatives using agents like PCC (pyridinium chlorochromate) may minimize over-oxidation .

- Substitution Reactions : Nucleophilic substitution at the 3-position of benzofuran-2-carbaldehyde derivatives using alkyl halides (e.g., 1-bromopropane) under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–80°C optimal for substitution), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield and purity. Chromatography (silica gel) or recrystallization is often required for purification .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and propyl chain integration. DEPT-135 can distinguish CH₂/CH₃ groups in the propyl substituent .

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-III for visualization. Ensure high-resolution data (R-factor < 5%) by optimizing crystal growth (e.g., slow evaporation in ethyl acetate/hexane) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the aldehyde group).

Advanced: How can researchers address low yields in the Friedel-Crafts alkylation step during synthesis?

Methodological Answer:

Low yields in Friedel-Crafts reactions often stem from:

- Electrophile Reactivity : The propyl group’s steric bulk may hinder electrophilic attack. Consider using Lewis acids like AlCl₃ with milder conditions (0°C, dichloromethane) to stabilize intermediates .

- Competing Reactions : Over-alkylation or carbocation rearrangements. Monitor reaction progress via TLC and quench the reaction at <50% conversion.

- Workflow Optimization : Use in situ generation of acyl chlorides (e.g., SOCl₂) to improve electrophile stability. Post-reaction quenching with ice-water minimizes side products .

Advanced: How should contradictory crystallographic data (e.g., bond length anomalies) be analyzed?

Methodological Answer:

- Software Limitations : SHELX refinement may misinterpret disordered propyl groups. Use the SQUEEZE tool in PLATON to model solvent-accessible voids or disorder .

- Validation Tools : Cross-check with CCDC Mercury’s bond-length/bond-angle databases. Anomalies >3σ may indicate twinning; reprocess data with TWINLAWS .

- Complementary Methods : Pair crystallography with DFT calculations (e.g., Gaussian) to validate electronic environments. Compare experimental vs. computed bond lengths .

Advanced: What computational strategies are effective for modeling the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites. The aldehyde group’s electrophilicity (LUMO maps) can guide solvent choice (e.g., polar aprotic for stabilization) .

- MD Simulations : Simulate solvation effects (e.g., in DMSO) using GROMACS to assess transition-state stabilization.

- Benchmarking : Validate against experimental kinetic data (e.g., rate constants for hydride reductions) to refine computational models .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

- Analog Synthesis : Modify the propyl chain (e.g., cyclopropane or branched analogs) and compare aldehyde bioisosteres (e.g., carboxylic acids) .

- Assay Design : Use enzyme inhibition assays (e.g., cytochrome P450) with IC₅₀ determination. Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses.

- Data Analysis : Apply multivariate statistics (PCA or PLS) to identify critical descriptors (e.g., logP, H-bond donors) influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.